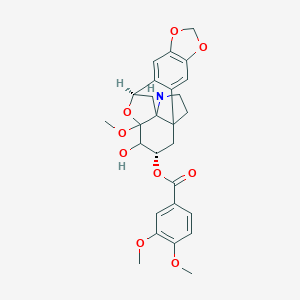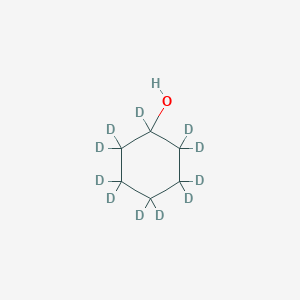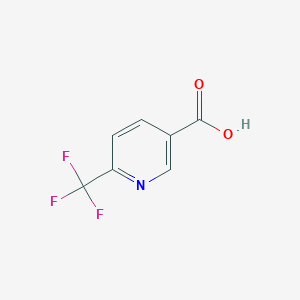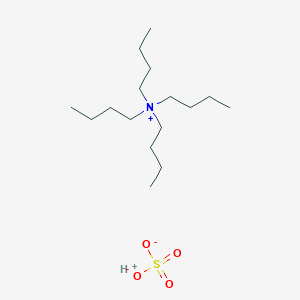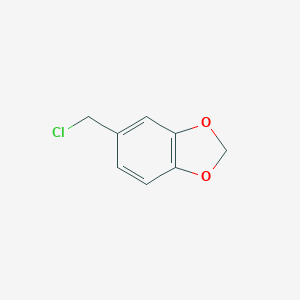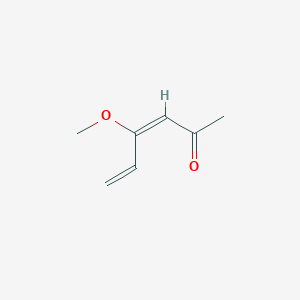
(3E)-4-methoxyhexa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-methoxyhexa-3,5-dien-2-one, also known as p-anisaldehyde, is a chemical compound widely used in various fields of research. It is a yellow liquid with a strong odor, commonly used as a flavoring agent in the food industry.
Mechanism Of Action
The mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, suggesting that it may have anti-inflammatory properties.
Biochemical And Physiological Effects
(3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial and antifungal properties against various microorganisms, including Candida albicans and Staphylococcus aureus. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(3E)-4-methoxyhexa-3,5-dien-2-one has several advantages for lab experiments. It is a readily available starting material for the synthesis of various compounds, and its synthesis method is relatively simple and efficient. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the compound has some limitations, including its strong odor and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (3E)-4-methoxyhexa-3,5-dien-2-one. One potential direction is the development of new compounds based on (3E)-4-methoxyhexa-3,5-dien-2-one, which may have improved antimicrobial, antifungal, and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one and its potential applications in drug development. Finally, more research is needed to explore the potential environmental impacts of (3E)-4-methoxyhexa-3,5-dien-2-one, particularly its potential toxicity to aquatic organisms.
In conclusion, (3E)-4-methoxyhexa-3,5-dien-2-one is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesis Methods
(3E)-4-methoxyhexa-3,5-dien-2-one can be synthesized by the reaction of anisole with crotonaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs through a Knoevenagel condensation reaction. The yield of the reaction is typically high, and the compound can be easily purified by distillation.
Scientific Research Applications
(3E)-4-methoxyhexa-3,5-dien-2-one has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various compounds, such as heterocycles, which have potential applications in the pharmaceutical industry. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
CAS RN |
140171-39-7 |
|---|---|
Product Name |
(3E)-4-methoxyhexa-3,5-dien-2-one |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(3E)-4-methoxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+ |
InChI Key |
HFNWTRLPTKAVEF-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)/C=C(\C=C)/OC |
SMILES |
CC(=O)C=C(C=C)OC |
Canonical SMILES |
CC(=O)C=C(C=C)OC |
synonyms |
3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



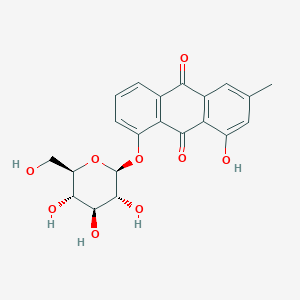
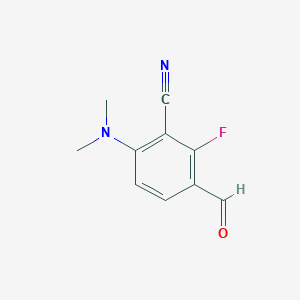
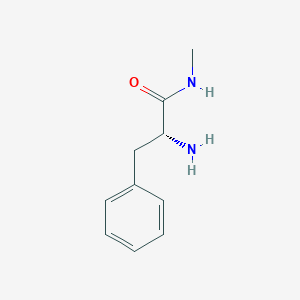
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
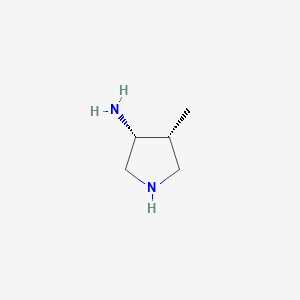
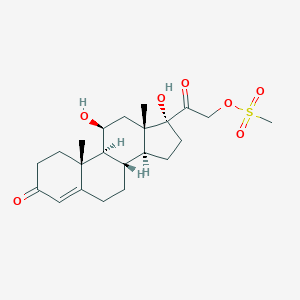
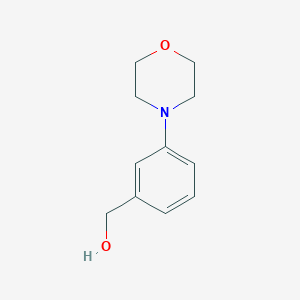
![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
